Dicyclohexyl adipate
Overview
Description
Dicyclohexyl adipate is an organic compound with the chemical formula C18H30O4. It is an ester derived from adipic acid and cyclohexanol. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of plastic materials. It is also utilized in various industrial applications due to its chemical stability and low toxicity.
Mechanism of Action
Target of Action
Dicyclohexyl adipate (DCA) is primarily involved in the industrial oxidation of cyclohexane to cyclohexanol and cyclohexanone . It interacts with carboxylic acids, such as adipic, caproic, and formic acids, in a nonpolar medium .
Mode of Action
DCA is formed in two successive reversible stages . The first stage involves the esterification of carboxylic acids by alcohols . In the second stage, reactions of alcoholysis of carboxylic acid anhydrides by alcohols serve as the main channel in which the esters are formed .
Biochemical Pathways
DCA affects the esterification reactions of the main carboxylic acids contained in oxidized cyclohexane . It also influences the kinetics of interaction between cyclohexanol and the main types of mono- and dicarboxylic acids contained in oxidized cyclohexane .
Pharmacokinetics
It can be analyzed by reverse phase (rp) hplc method with simple conditions .
Result of Action
The result of DCA’s action is the formation of esters of carboxylic acids and secondary alcohols, which are among the main by-products in the oxidation of saturated hydrocarbons and their oxygen derivatives .
Action Environment
The action of DCA is influenced by environmental factors such as temperature and the presence of a phase-transfer catalyst . For instance, a 90–95% conversion of the reactant can be achieved in the presence of 0.015–0.02 mol/L methyl trioctyl ammonium chloride at 80–90°C over 90–120 min .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclohexyl adipate can be synthesized through the esterification of adipic acid with cyclohexanol. The reaction typically involves heating adipic acid and cyclohexanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion. The general reaction is as follows:
Adipic Acid+2Cyclohexanol→Dicyclohexyl Adipate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes with phase-transfer catalysis to enhance the reaction rate and yield. For example, the use of methyl trioctyl ammonium chloride as a phase-transfer catalyst can achieve a 90-95% conversion rate at temperatures between 80-90°C over 90-120 minutes .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl adipate primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and a catalyst, this compound can be hydrolyzed back into adipic acid and cyclohexanol. This reaction is often catalyzed by acids or bases.
Transesterification: This reaction involves the exchange of the ester group with another alcohol. For example, this compound can react with methanol to form methyl adipate and cyclohexanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.
Transesterification: Alcohols such as methanol or ethanol, often in the presence of a catalyst like sodium methoxide.
Major Products
Hydrolysis: Adipic acid and cyclohexanol.
Transesterification: Methyl adipate (or other esters) and cyclohexanol.
Scientific Research Applications
Dicyclohexyl adipate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Employed in the formulation of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its low toxicity and biocompatibility.
Industry: Utilized in the manufacture of coatings, adhesives, and sealants to enhance flexibility and durability.
Comparison with Similar Compounds
Similar Compounds
Diethyl adipate: Another ester of adipic acid, but with ethyl groups instead of cyclohexyl groups.
Dibutyl adipate: Similar structure but with butyl groups.
Di(2-ethylhexyl) adipate: Commonly used plasticizer with longer alkyl chains.
Uniqueness
Dicyclohexyl adipate is unique due to its cyclohexyl groups, which provide a balance between flexibility and rigidity. This makes it particularly useful in applications where both properties are desired, such as in high-performance polymers and biocompatible materials.
Properties
IUPAC Name |
dicyclohexyl hexanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O4/c19-17(21-15-9-3-1-4-10-15)13-7-8-14-18(20)22-16-11-5-2-6-12-16/h15-16H,1-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGUHFOMNVLJSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCCCC(=O)OC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061212 | |
Record name | Dicyclohexyl adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849-99-0 | |
Record name | 1,6-Dicyclohexyl hexanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adipic acid dicyclohexyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000849990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ergoplast ADC | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4199 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexanedioic acid, 1,6-dicyclohexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dicyclohexyl adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dicyclohexyl adipate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.548 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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